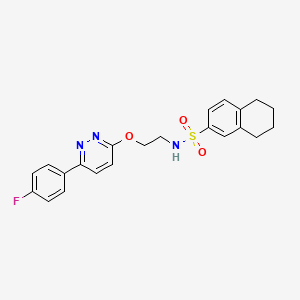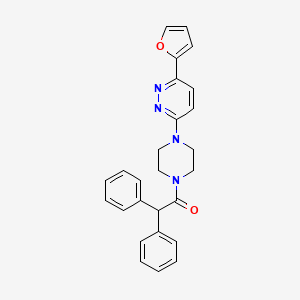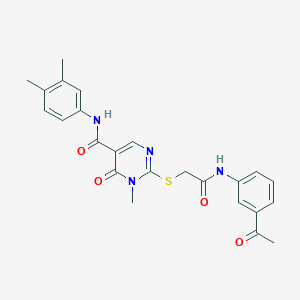![molecular formula C12H19ClN2O2S B2786846 [4-(Piperidine-1-sulfonyl)phenyl]methanamine hydrochloride CAS No. 1171923-10-6](/img/structure/B2786846.png)
[4-(Piperidine-1-sulfonyl)phenyl]methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[4-(Piperidine-1-sulfonyl)phenyl]methanamine hydrochloride” is a chemical compound with the molecular formula C12H19ClN2O2S . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring sulfonylated at the 1-position, attached to a phenyl ring through a methanamine linker . The molecular weight of the compound is 290.81 .Physical And Chemical Properties Analysis
“this compound” appears as a powder . The compound has a molecular weight of 290.81 .Mecanismo De Acción
Target of Action
It is known to be used as a semi-flexible linker in protac (proteolysis-targeting chimera) development for targeted protein degradation .
Mode of Action
The compound interacts with its targets by serving as a linker in PROTACs. PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This leads to the ubiquitination and subsequent degradation of the target protein . The rigidity of the linker, such as [4-(Piperidine-1-sulfonyl)phenyl]methanamine hydrochloride, can impact the 3D orientation of the degrader and thus the formation of the ternary complex .
Biochemical Pathways
As a component of protacs, it would be involved in the ubiquitin-proteasome pathway, leading to the degradation of target proteins .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific target protein being degraded. By serving as a linker in PROTACs, it facilitates the degradation of target proteins, potentially altering cellular processes in which these proteins are involved .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[4-(Piperidine-1-sulfonyl)phenyl]methanamine hydrochloride HCl has several advantages for lab experiments. It is a highly selective antagonist of mGluR5, which means that it can be used to specifically target this receptor without affecting other receptors or signaling pathways. This compound HCl is also water-soluble and stable, which makes it easy to handle and use in experiments. However, there are some limitations to using this compound HCl in lab experiments. It is a relatively new compound, and its long-term effects on neuronal function and behavior are not yet fully understood. Additionally, this compound HCl may have off-target effects on other receptors or signaling pathways, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on [4-(Piperidine-1-sulfonyl)phenyl]methanamine hydrochloride HCl. One area of interest is the development of more potent and selective mGluR5 antagonists that can be used for therapeutic purposes. Another area of research is the investigation of the long-term effects of this compound HCl on neuronal function and behavior. Additionally, this compound HCl could be used to study the role of mGluR5 in other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Finally, the development of new techniques for delivering this compound HCl to specific brain regions could enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of [4-(Piperidine-1-sulfonyl)phenyl]methanamine hydrochloride HCl involves the reaction of 4-(chloromethyl)benzenesulfonyl chloride with piperidine followed by reduction with sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain this compound HCl in its final form. This synthesis method has been reported in several scientific publications and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
[4-(Piperidine-1-sulfonyl)phenyl]methanamine hydrochloride HCl has been extensively studied for its potential applications in the field of neuroscience. It has been shown to be a potent and selective antagonist of mGluR5, which is a promising target for the treatment of various neurological disorders such as Fragile X syndrome, autism spectrum disorders, and addiction. This compound HCl has been used in several studies to investigate the role of mGluR5 in synaptic plasticity, learning and memory, and drug addiction.
Safety and Hazards
Propiedades
IUPAC Name |
(4-piperidin-1-ylsulfonylphenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S.ClH/c13-10-11-4-6-12(7-5-11)17(15,16)14-8-2-1-3-9-14;/h4-7H,1-3,8-10,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCUCZJPTRAEAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-chlorobenzyl)-8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2786763.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3,5,6-trimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2786767.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2786772.png)

![5-[4-(2-Chloropropanoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2786775.png)
![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2786776.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2786778.png)

![2-Fluoro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole](/img/structure/B2786782.png)
![1-Bromo-3-((4-(trifluoromethyl)phenyl)sulfonyl)bicyclo[1.1.1]pentane](/img/structure/B2786784.png)
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)pentanamide](/img/structure/B2786786.png)